2,2-Bis(hydroxymethyl)propane-1,3-diol;prop-2-enoic acid
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Overview
Description
Pentaerythritol diacrylate is an organic compound that belongs to the family of acrylate esters. It is derived from pentaerythritol, a polyol with four hydroxyl groups, and acrylic acid. This compound is known for its versatility and is widely used in various industrial applications, particularly in the production of polymers and coatings. Its chemical structure allows it to participate in polymerization reactions, making it a valuable component in the creation of high-performance materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentaerythritol diacrylate is typically synthesized through an esterification reaction between pentaerythritol and acrylic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or an ion exchange resin. The process involves heating the reactants under controlled conditions to facilitate the formation of the ester bond. The reaction is usually carried out in the presence of a dehydrating agent to remove water and drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of pentaerythritol diacrylate involves large-scale esterification reactors. The reactants are continuously fed into the reactor, and the product is continuously removed to maintain a steady state. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product. The industrial process also includes purification steps, such as distillation and filtration, to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Pentaerythritol diacrylate undergoes various chemical reactions, including:
Polymerization: It readily participates in free-radical polymerization reactions to form cross-linked polymers. This reaction is initiated by free-radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
Addition Reactions: The acrylate groups in pentaerythritol diacrylate can undergo Michael addition reactions with nucleophiles, such as amines, to form addition products.
Hydrolysis: Under acidic or basic conditions, pentaerythritol diacrylate can hydrolyze to form pentaerythritol and acrylic acid.
Common Reagents and Conditions:
Free-Radical Initiators: Benzoyl peroxide, AIBN.
Nucleophiles: Amines, thiols.
Catalysts: Sulfuric acid, ion exchange resins.
Dehydrating Agents: Molecular sieves, anhydrous calcium chloride.
Major Products Formed:
Polymers: Cross-linked polymers with high mechanical strength and thermal stability.
Addition Products: Compounds formed through Michael addition reactions.
Scientific Research Applications
Pentaerythritol diacrylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a monomer in the synthesis of high-performance polymers and copolymers. Its ability to form cross-linked networks makes it valuable in the production of coatings, adhesives, and sealants.
Biology: In biological research, pentaerythritol diacrylate is used in the development of hydrogels for drug delivery systems and tissue engineering. Its biocompatibility and ability to form hydrophilic networks make it suitable for biomedical applications.
Medicine: It is used in the formulation of dental materials, such as dental composites and adhesives, due to its excellent mechanical properties and biocompatibility.
Industry: Pentaerythritol diacrylate is widely used in the production of UV-curable coatings, inks, and adhesives.
Mechanism of Action
The mechanism of action of pentaerythritol diacrylate primarily involves its ability to undergo polymerization reactions. The acrylate groups in the compound can form free radicals in the presence of initiators, leading to the formation of cross-linked polymer networks. These networks provide enhanced mechanical strength, thermal stability, and chemical resistance to the resulting materials. The molecular targets and pathways involved in these reactions include the formation of carbon-carbon bonds between the acrylate groups and the propagation of the polymer chain .
Comparison with Similar Compounds
Pentaerythritol diacrylate can be compared with other similar compounds, such as:
Pentaerythritol Tetraacrylate: This compound has four acrylate groups, compared to the two in pentaerythritol diacrylate. It forms more highly cross-linked networks, resulting in materials with higher mechanical strength and thermal stability.
Trimethylolpropane Triacrylate: This compound has three acrylate groups and is used in similar applications as pentaerythritol diacrylate. It provides a balance between cross-link density and flexibility in the resulting polymers.
1,6-Hexanediol Diacrylate: This compound has two acrylate groups and is used in the production of flexible and elastic polymers.
Properties
Molecular Formula |
C11H20O8 |
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Molecular Weight |
280.27 g/mol |
IUPAC Name |
2,2-bis(hydroxymethyl)propane-1,3-diol;prop-2-enoic acid |
InChI |
InChI=1S/C5H12O4.2C3H4O2/c6-1-5(2-7,3-8)4-9;2*1-2-3(4)5/h6-9H,1-4H2;2*2H,1H2,(H,4,5) |
InChI Key |
ZCHASXWZMYCGQR-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)O.C=CC(=O)O.C(C(CO)(CO)CO)O |
Origin of Product |
United States |
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